N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide
Beschreibung
N-[2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide is a synthetic small molecule featuring a chromen-4-one (coumarin) core substituted at position 2 with a 4-ethoxyphenyl group and at position 6 with a 3,4,5-trimethoxybenzamide moiety. Chromen-4-one derivatives are widely studied for their biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The 3,4,5-trimethoxybenzamide group is a common pharmacophore in medicinal chemistry, known to enhance binding affinity to biological targets such as tubulin and kinases . The ethoxy substituent at the para position of the phenyl ring may influence lipophilicity and metabolic stability compared to other substituents like methoxy or halogens .
Eigenschaften
IUPAC Name |
N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO7/c1-5-34-19-9-6-16(7-10-19)23-15-21(29)20-14-18(8-11-22(20)35-23)28-27(30)17-12-24(31-2)26(33-4)25(13-17)32-3/h6-15H,5H2,1-4H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCYHJVRKOQQKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Synthesis of 4-ethoxyphenyl chromen-4-one: This step involves the condensation of 4-ethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions to yield 4-ethoxyphenyl chromen-4-one.
Formation of the amide bond: The 4-ethoxyphenyl chromen-4-one is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature to form the desired N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group or the trimethoxybenzamide moiety can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of enzymes: It can inhibit the activity of certain enzymes involved in disease pathways, such as cyclooxygenase (COX) enzymes in inflammation.
Modulation of signaling pathways: It can modulate signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which plays a role in inflammation and cancer.
Induction of apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
Vergleich Mit ähnlichen Verbindungen
Phenyl Ring Substituents
- Fluorine’s electronegativity may enhance binding to hydrophobic pockets in enzymes .
- 3,4,5-Trimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide (ID: 923191-98-4):
The methoxy group is smaller and less lipophilic than ethoxy, which may reduce membrane permeability but improve solubility. This substitution highlights the balance between hydrophobicity and bioavailability .
Heterocyclic Modifications
- This modification also introduces additional π-π stacking interactions .
Substituent Effects on the Benzamide Moiety
Trimethoxybenzamide Derivatives
- N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide :
The bromine atom at the para position increases molecular weight (MW: 380.23 g/mol) and polarizability, which may improve halogen bonding with protein targets. However, bromine’s size could sterically hinder binding in some cases . - N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide (4a): Substitution with a furan ring and o-tolylamino group introduces hydrogen-bonding and steric effects. This compound exhibits a melting point of 222–224°C, higher than ethoxyphenyl analogs, suggesting increased crystallinity due to planar furan interactions .
Physicochemical and Spectroscopic Comparisons
Table 1: Key Properties of Selected Analogs
*Calculated using ChemDraw.
Biologische Aktivität
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide is a synthetic compound belonging to the class of chromen-4-one derivatives. Its unique structural features and substitution patterns contribute to its diverse biological activities. This article delves into its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Molecular Weight: 415.445 g/mol
CAS Number: 923233-75-4
The biological activity of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide can be attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition: Binding to active or allosteric sites of enzymes, thereby blocking substrate access.
- Receptor Modulation: Acting as an agonist or antagonist in signaling pathways.
Biological Activities
Research has indicated that this compound exhibits several significant biological activities:
- Antioxidant Activity: The presence of methoxy groups enhances the compound's ability to scavenge free radicals and reduce oxidative stress.
- Anticancer Properties: Studies have shown that it can induce apoptosis in cancer cell lines, such as bladder cancer T24T and colon cancer HCT116.
- Anti-inflammatory Effects: The compound may inhibit pro-inflammatory cytokines and pathways, contributing to its potential use in inflammatory diseases.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological effects of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide:
| Agent | Mechanism | Model | Concentration | Effect |
|---|---|---|---|---|
| N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide | PI3K/Akt pathway inhibition | Human bladder cancer cells (T24T) | 60 µM | Induces apoptosis |
| N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide | COX-2 inhibition | THP1-XBlue™ human monocytic cells | 10 µM | Reduces inflammation |
In Vivo Studies
In vivo studies further support the anticancer properties of this compound:
- Tumor Growth Inhibition: In xenograft models using T24T-tumor-bearing mice, treatment with the compound at a dose of 150 mg/kg for six weeks resulted in a significant reduction in tumor mass.
- Mechanistic Insights: The compound was found to downregulate key proteins involved in cell cycle regulation (e.g., Cyclin D1) and apoptosis (e.g., XIAP).
Case Studies
Case Study 1: Anticancer Activity
In a study published in Cancer Letters, researchers investigated the effect of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide on human bladder cancer cell lines. The results indicated that at concentrations above 50 µM, the compound significantly reduced cell viability and induced apoptosis through the intrinsic pathway.
Case Study 2: Anti-inflammatory Potential
A study published in Journal of Inflammation demonstrated that this compound effectively inhibited TNF-induced NF-kB activation in macrophages, suggesting its potential as an anti-inflammatory agent.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
